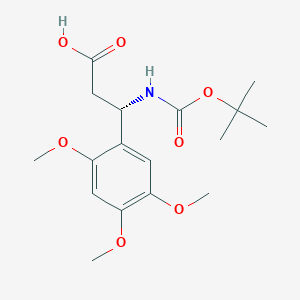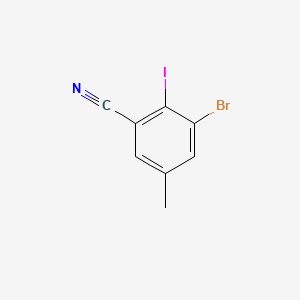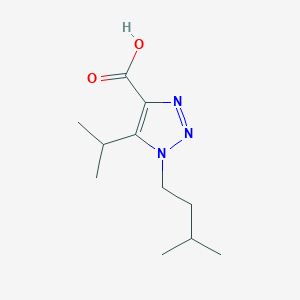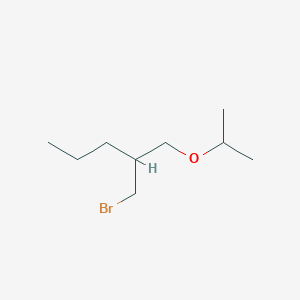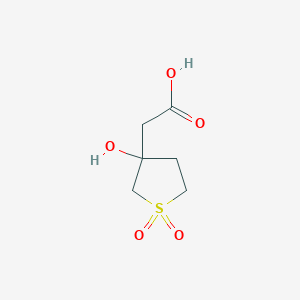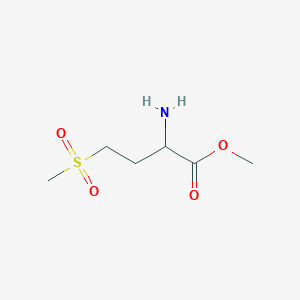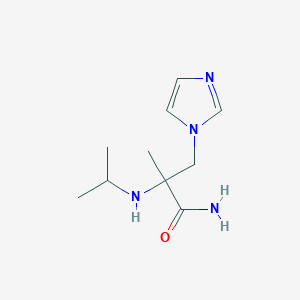
3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide typically involves the reaction of imidazole with appropriate amines and other reagents under controlled conditions. One common method involves the use of propargyl alcohols as a C1 synthon in a sequential C–H allenylation/annulation reaction . This method is highly efficient and regioselective, displaying excellent atom economy and tolerating a broad substrate scope.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学研究应用
3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as pH-sensitive polymers.
作用机制
The mechanism of action of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The isopropylamino group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
1-(3-Aminopropyl)imidazole: Used in the synthesis of pH-sensitive polyaspartamide derivatives.
3-(1H-Imidazol-1-yl)benzoic acid: Utilized in various chemical and biological applications.
Uniqueness
3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC 名称 |
3-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-8(2)13-10(3,9(11)15)6-14-5-4-12-7-14/h4-5,7-8,13H,6H2,1-3H3,(H2,11,15) |
InChI 键 |
DTALEEUMXJIWBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(C)(CN1C=CN=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13635218.png)



